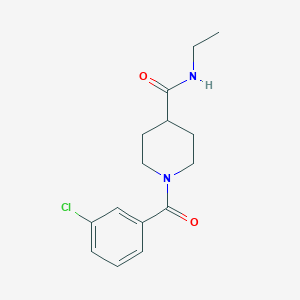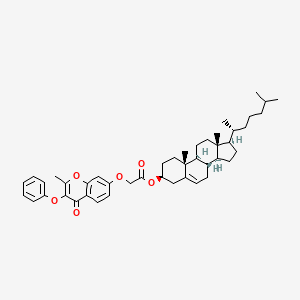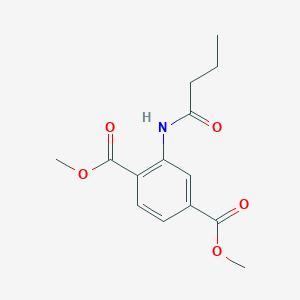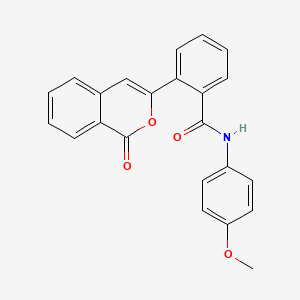![molecular formula C20H18O5 B11157482 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11157482.png)
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media . This method is advantageous as it allows the target product to be obtained in one synthetic stage.
Chemical Reactions Analysis
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound also exhibits significant biological activity and is used in similar research applications.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-ethyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C20H18O5/c1-3-13-10-20(22)25-19-11-16(7-8-17(13)19)24-12-18(21)14-5-4-6-15(9-14)23-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
FTRHQFHGGKAONH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157424.png)
![1-[4-(Morpholin-4-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B11157430.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157436.png)

![(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157457.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157460.png)
![6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157461.png)

![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11157464.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11157467.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11157474.png)
![Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B11157491.png)
